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Compound of Interest

Compound Name: Acid Ceramidase-IN-1

Cat. No.: B8217955 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Acid
Ceramidase-IN-1, a potent, orally active, and blood-brain barrier-penetrant inhibitor of acid

ceramidase (AC), also known as N-acylsphingosine amidohydrolase-1 (ASAH-1).

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this

compound is critical for its development as a potential therapeutic agent for various disorders,

including severe neurological lysosomal storage diseases like Gaucher's and Krabbe's

diseases.

Core Pharmacokinetic Parameters
The in vivo pharmacokinetic properties of Acid Ceramidase-IN-1 (also referred to as

compound 22m) have been evaluated in CD1 mice. The key parameters following intravenous

(IV) and oral (PO) administration are summarized below, providing insights into its systemic

exposure and oral bioavailability.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b8217955?utm_src=pdf-interest
https://www.benchchem.com/product/b8217955?utm_src=pdf-body
https://www.benchchem.com/product/b8217955?utm_src=pdf-body
https://www.benchchem.com/product/b8217955?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8217955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Intravenous (IV) Oral (PO)

Dose 2 mg/kg 10 mg/kg

AUC (0-t) (ngh/mL) 1001 1342

AUC (0-inf) (ngh/mL) 1013 1378

Cmax (ng/mL) 1013 413

Tmax (h) 0.08 2

t1/2 (h) 2.0 2.5

Clearance (mL/min/kg) 33 -

Vss (L/kg) 4.1 -

Bioavailability (%) - 27

Brain Cmax (ng/g) - 134

Brain Tmax (h) - 8

Brain/Plasma Ratio (at Tmax) - 0.32

In Vitro Profile
Acid Ceramidase-IN-1 has demonstrated potent inhibitory activity against human acid

ceramidase. Its in vitro characteristics are essential for understanding its mechanism of action

and potential off-target effects.

Parameter Value

Human AC IC50 0.166 µM[1]

Human FAAH IC50 0.070 µM[1]

Human NAAA IC50 8.0 µM[1]

Primary Fibroblast EC50 0.41 µM[1]

Signaling Pathway Inhibition
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Acid Ceramidase-IN-1 exerts its effect by inhibiting acid ceramidase, a key enzyme in the

sphingolipid metabolic pathway. This inhibition leads to an increase in the substrate, ceramide,

and a decrease in the product, sphingosine, which is subsequently converted to sphingosine-1-

phosphate (S1P). This modulation of bioactive sphingolipids can influence various cellular

signaling pathways.
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Inhibition of the Acid Ceramidase Pathway.

Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
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A detailed understanding of the experimental procedures is crucial for the interpretation and

replication of pharmacokinetic data.

1. Animal Model:

Species: CD1 mice

Sex: Male

Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Drug Formulation and Administration:

Formulation: The vehicle for administration consisted of 10% DMSO, 10% Solutol, and 80%

saline.

Intravenous (IV) Administration: A single dose of 2 mg/kg was administered.

Oral (PO) Administration: A single dose of 10 mg/kg was administered via oral gavage.

3. Sample Collection:

Blood Sampling: Blood samples were collected at various time points post-administration.

Brain Tissue Collection: Brain tissue was collected to assess brain penetration.

4. Bioanalytical Method:

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) was employed

for the quantification of Acid Ceramidase-IN-1 in plasma and brain homogenates. This

method provides high sensitivity and specificity for accurate drug concentration

determination.

5. Pharmacokinetic Analysis:

Pharmacokinetic parameters were calculated from the plasma and brain concentration-time

data using non-compartmental analysis.
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Workflow of the in vivo pharmacokinetic study.

In Vivo Efficacy Study
In a mouse model of Krabbe's disease (Twitcher mice), Acid Ceramidase-IN-1 demonstrated

the ability to reduce the levels of the toxic lipid galactosylsphingosine (psychosine) in the brain.

Animal Model: Twitcher mice

Dosing Regimen: 30-90 mg/kg administered intraperitoneally (i.p.) once daily for 14 days.[1]

Endpoint: Measurement of brain psychosine levels.

This data underscores the potential of Acid Ceramidase-IN-1 to engage its target in the

central nervous system and elicit a pharmacodynamic response. Further research is warranted

to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Delving into the Pharmacokinetics of Acid Ceramidase-
IN-1: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8217955#understanding-the-pharmacokinetics-of-
acid-ceramidase-in-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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